1-Allylhydantoin
Overview
Description
1-Allylhydantoin is a compound that can be derived from reactions involving allyl isothiocyanate (AITC) with amino acids and peptides. In a study examining the reactions of AITC with alanine, glycine, and several peptides, it was found that the formation of N-allylthiocarbamoyl amino acids (ATC-amino acids) or ATC-peptides and their transformation products, such as 3-allyl-2-thiohydantoins, occurred. These reactions were influenced by pH levels and the presence of aqueous nucleophiles .
Synthesis Analysis
The synthesis of 1-allylhydantoin derivatives can be achieved through various methods. One approach involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of sodium alkoxide in dry ethanol . Another method includes the cyclization of N-acyl-N'-(1-cyanoalkyl)hydrazine with isocyanates in the presence of a basic catalyst, followed by acid-catalyzed hydrolysis to yield 1-aminohydantoin derivatives . Additionally, solid-phase synthesis techniques have been developed to create libraries of 1-aminohydantoins using hydrazino amino acids, aldehydes, and amines .
Molecular Structure Analysis
The molecular structure of hydantoin derivatives, such as 1-methylhydantoin, has been studied using matrix isolation infrared spectroscopy and quantum chemical calculations. These studies have revealed a minimum energy structure with planar heavy atom skeleton and provided insights into the molecule's σ and π electronic systems .
Chemical Reactions Analysis
The reactivity of allylhydantoin derivatives has been explored in various contexts. For instance, the complexation of allylpseudothiohydantoin hydrochlorides with copper salts has been studied, leading to the formation of π-complexes with different coordination modes depending on the anion type . Additionally, the synthesis of 3-allyl-2-thiohydantoins from α-amino acids in reaction with allyl isothiocyanate has been reported, with the substitution pattern of the thiohydantoin depending on the starting α-amino acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydantoin derivatives have been investigated in various studies. For example, the antibacterial activity of hydantoin-containing polymers has been characterized, showing that these materials exhibit durable and regenerable antibacterial properties . The thermal behavior of 1-methylhydantoin has also been examined, identifying a new polymorph and investigating its infrared spectra and thermal properties .
Scientific Research Applications
Polymer Modification and Properties
- 1-Allylhydantoin (ADMH) was used to modify N,N′-(4,4′-diphenylmethane)bismaleimide/2,2′-diallylbisphenol A resin systems, enhancing their thermal and mechanical properties. This highlights its application in improving polymer materials for high-performance usage (Liu et al., 2020).
Antibacterial Applications
- ADMH has been employed in creating N-halamine polymeric biocides, which exhibit potent antibacterial activity against Escherichia coli. This application is significant for developing antimicrobial materials, especially for medical and hygienic purposes (Sun & Sun, 2001a); (Sun & Sun, 2001b).
Antimutagenic Properties
- Studies have indicated that derivatives of 1-Allylhydantoin, like 3,5-disubstituted 2-thiohydantoins, possess antimutagenic properties. These compounds showed inhibitory effects on certain mutagens in bacterial assays, suggesting a role in protective biochemical pathways (Takahashi et al., 1998).
Hydrolysis Studies
- Research has focused on understanding the hydrolysis of compounds like Ally, a sulfonylurea herbicide, with 1-Allylhydantoin playing a role in these studies. These investigations provide insight into the chemical behavior of such compounds under various conditions, which is vital for environmental and agricultural applications (Bezemer & Rutan, 2001).
Material Science and Textiles
- ADMH has been utilized in the preparation of polyacrylonitrile fibers, enhancing their antibacterial properties. This application is crucial for the development of hygienic and medical textiles, offering a blend of durability and functionality (Wang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-prop-2-enylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2H,1,3-4H2,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDTTZWHFZUVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621618 | |
Record name | 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylhydantoin | |
CAS RN |
3366-93-6 | |
Record name | 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3366-93-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.